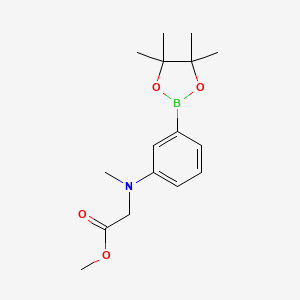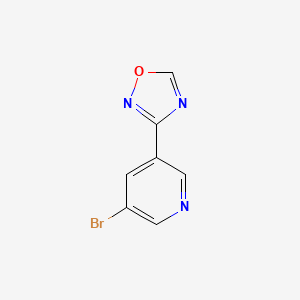![molecular formula C17H22N2O3 B13984141 tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spiro compounds are known for their unique three-dimensional structures, which make them valuable in drug discovery and development. These compounds often exhibit a variety of biological activities, making them key building blocks in medicinal chemistry .
Métodos De Preparación
The synthesis of tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The starting material, ethyl 2-oxindoline-5-carboxylate, undergoes dianion alkylation and cyclization to form the spirocyclic intermediate.
Demethylation: The resulting spirocyclic oxindole intermediate is then demethylated to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .
Análisis De Reacciones Químicas
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like Raney Nickel.
Aplicaciones Científicas De Investigación
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it useful in studying receptor-ligand interactions.
Industry: The compound’s scalable synthesis makes it valuable for industrial applications in drug development.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target receptor .
Comparación Con Compuestos Similares
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which provides a rigid three-dimensional framework. Similar compounds include:
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: Another spirocyclic oxindole with similar biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: A spiroindole compound with applications in drug discovery.
These compounds share the spirocyclic core but differ in their specific substituents and biological activities.
Propiedades
Fórmula molecular |
C17H22N2O3 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
tert-butyl 3-oxospiro[1H-indole-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)14(20)12-6-4-5-7-13(12)18-17/h4-7,18H,8-11H2,1-3H3 |
Clave InChI |
BPECXUHUUIDUFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)








